DBCO-S-S-PEG3-生物素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

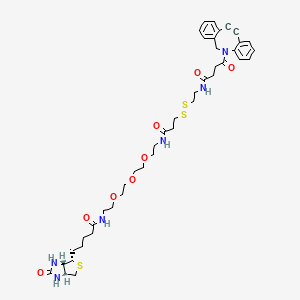

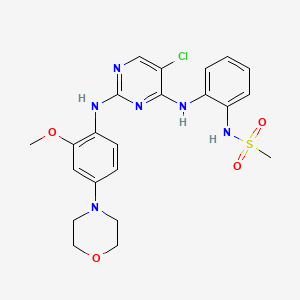

DBCO-S-S-PEG3-Biotin is a cleavable reagent used to introduce a biotin moiety to azide-containing biomolecules through copper-free click chemistry. The polyethylene glycol spacer arm enhances the solubility of labeled molecules in aqueous media. The disulfide bond in this linker can be cleaved using reducing agents such as dithiothreitol, beta-mercaptoethanol, and tris(2-carboxyethyl)phosphine .

科学研究应用

DBCO-S-S-PEG3-Biotin has a wide range of applications in scientific research:

Chemistry: It is used in bioconjugation and labeling of biomolecules through copper-free click chemistry.

Biology: It is employed in the study of protein-protein interactions, cell surface labeling, and tracking of biomolecules.

Medicine: It is used in the development of targeted drug delivery systems and diagnostic assays.

Industry: It is utilized in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .

作用机制

Target of Action

DBCO-S-S-PEG3-Biotin is a PEG-based PROTAC linker . The primary targets of this compound are proteins that contain azide groups . The DBCO group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with these azide-containing proteins .

Mode of Action

The compound contains a DBCO group that can undergo a copper-free click chemistry reaction, specifically a strain-promoted alkyne-azide cycloaddition (SPAAC), with molecules containing azide groups . This reaction allows the compound to form a covalent bond with the target protein .

Biochemical Pathways

The compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This binding leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .

Pharmacokinetics

The peg spacer arm in the compound is known to improve the solubility of the labeled molecules in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of DBCO-S-S-PEG3-Biotin is the selective degradation of the target protein . This is achieved through the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Action Environment

The action of DBCO-S-S-PEG3-Biotin can be influenced by environmental factors. For instance, the disulfide bond in the linker can be cleaved using reducing agents such as DTT, BME, and TCEP . This allows for the removal of the biotin label under reducing conditions .

生化分析

Biochemical Properties

DBCO-S-S-PEG3-Biotin plays a crucial role in biochemical reactions due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This reaction is highly specific and efficient, making it ideal for labeling biomolecules in complex biological environments. The DBCO group in DBCO-S-S-PEG3-Biotin interacts with azide groups on proteins, peptides, and other biomolecules, forming stable triazole linkages. This interaction is copper-free, reducing potential cytotoxicity and making it suitable for live-cell applications .

Cellular Effects

DBCO-S-S-PEG3-Biotin influences various cellular processes by enabling the targeted labeling and modification of cell surface proteins. This compound can be used to study cell signaling pathways, gene expression, and cellular metabolism by attaching biotin to specific proteins or other biomolecules. The biotin moiety allows for subsequent detection and purification using streptavidin-based methods. In cellular studies, DBCO-S-S-PEG3-Biotin has been shown to affect cell function by facilitating the tracking and analysis of protein interactions and dynamics .

Molecular Mechanism

The molecular mechanism of DBCO-S-S-PEG3-Biotin involves its ability to form covalent bonds with azide-containing biomolecules through SPAAC. This reaction occurs under physiological conditions without the need for copper catalysts, making it biocompatible. The disulfide bond in DBCO-S-S-PEG3-Biotin can be cleaved by reducing agents such as dithiothreitol (DTT), allowing for the controlled release of the biotin label. This feature is particularly useful in applications where reversible labeling is required .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DBCO-S-S-PEG3-Biotin can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that DBCO-S-S-PEG3-Biotin maintains its labeling efficiency and biocompatibility, making it suitable for prolonged experiments. It is essential to monitor the stability and activity of the compound to ensure consistent results .

Dosage Effects in Animal Models

The effects of DBCO-S-S-PEG3-Biotin in animal models vary with different dosages. At optimal concentrations, the compound effectively labels target biomolecules without causing significant toxicity. At higher doses, there may be adverse effects, including potential cytotoxicity and off-target interactions. It is crucial to determine the appropriate dosage for each specific application to minimize any negative impact on the animal models .

准备方法

The preparation of DBCO-S-S-PEG3-Biotin involves several steps:

Synthesis of 2-(2-pyridyl disulfide) ethylamine hydrochloride: 2,2’-dithiodipyridine is slowly added to a methanol solution of 2-aminoethanethiol hydrochloride and reacted overnight at room temperature.

Synthesis of 3-[(2-aminoethyl) disulfide] propionic acid hydrochloride: Mercaptopropionic acid is added to the methanol solution of the previous compound and reacted overnight.

Synthesis of dibenzocyclooctyne-disulfide bond-carboxyl: Pentafluorophenol is added to a dichloromethane solution of dibenzocyclooctyne-carboxyl and EDCI, followed by the addition of the previous compound and triethylamine.

Final coupling: Pentafluorophenol is added to a dichloromethane solution of the previous compound and EDCI, followed by the addition of biotin tri-polyethylene glycol amino and triethylamine. .

化学反应分析

DBCO-S-S-PEG3-Biotin undergoes several types of chemical reactions:

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs between the dibenzocyclooctyne group and azide-containing molecules, forming a stable triazole linkage.

Reduction: The disulfide bond in the linker can be cleaved using reducing agents such as dithiothreitol, beta-mercaptoethanol, and tris(2-carboxyethyl)phosphine

相似化合物的比较

DBCO-S-S-PEG3-Biotin is unique due to its cleavable disulfide bond and polyethylene glycol spacer arm, which enhance solubility and allow for controlled release of the biotin moiety. Similar compounds include:

DBCO-PEG4-Biotin: Similar structure but with a different polyethylene glycol spacer length.

DBCO-PEG-NHS ester: Used for bioconjugation but lacks the cleavable disulfide bond.

DBCO-PEG-aldehyde: Used for labeling but with different functional groups

DBCO-S-S-PEG3-Biotin stands out due to its combination of features, making it highly versatile for various applications in scientific research.

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)/t34-,36-,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVGOGQIAYMKAS-MZOCQUDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N6O8S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

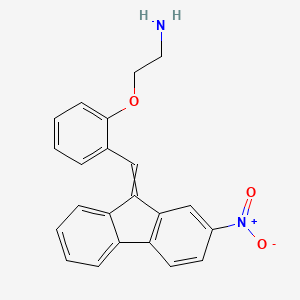

![N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride](/img/structure/B606899.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)

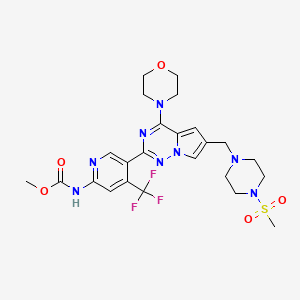

![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)